

4-Cyclopropylbenzoic acid structure and substructure

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Compound of Interest

Compound Name: 4-Cyclopropylbenzoic acid

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An In-depth Technical Guide to **4-Cyclopropylbenzoic Acid**: Structure, Properties, and Applications in Drug Discovery

Introduction

4-Cyclopropylbenzoic acid is an aromatic carboxylic acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development.[1][2] Its structure, which marries the rigidity and unique electronic properties of a cyclopropyl group with the versatile chemical handle of a benzoic acid moiety, makes it a valuable building block for the synthesis of complex molecular architectures.[3][4] This guide provides a comprehensive technical overview of **4-cyclopropylbenzoic acid**, from its fundamental structure and properties to its synthesis and applications, with a focus on its role in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

4-Cyclopropylbenzoic acid is characterized by a cyclopropyl group attached to the para-position of a benzoic acid ring.[5] The molecular formula is $C_{10}H_{10}O_2$.[5]

Property	Value	Source
Molecular Weight	162.19 g/mol	[2]
IUPAC Name	4-cyclopropylbenzoic acid	[5]
CAS Number	1798-82-9	
Physical Form	Solid	
Melting Point	221-224 °C	
Boiling Point	305.8 °C at 760 mmHg	
pKa	4.41±0.10 (Predicted)	[5]

Substructure Analysis: A Tale of Two Moieties

The unique characteristics of **4-cyclopropylbenzoic acid** arise from the interplay of its two key substructures: the cyclopropyl ring and the benzoic acid group.

Caption: Key substructures of **4-Cyclopropylbenzoic acid**.

The Cyclopropyl Group: A Unique Bioisostere

The cyclopropyl group is a three-membered carbocycle that imparts several advantageous properties to a molecule, making it a popular motif in medicinal chemistry.[\[3\]\[4\]](#)

- **Metabolic Stability:** The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[\[4\]](#) This can lead to an increased half-life of a drug molecule.
- **Conformational Rigidity:** The rigid nature of the cyclopropyl ring restricts the conformational flexibility of a molecule.[\[2\]](#) This can lead to a more favorable entropic contribution to binding with a biological target.
- **Enhanced Potency:** The unique electronic properties of the cyclopropyl ring, including its "pi-character," can lead to enhanced binding affinity and potency.[\[1\]](#)

- Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate a molecule's lipophilicity and permeability, potentially improving its pharmacokinetic profile.[4]

The cyclopropyl group is often considered a bioisostere for a vinyl group or a gem-dimethyl group, offering a way to fine-tune a molecule's properties while maintaining its overall shape.

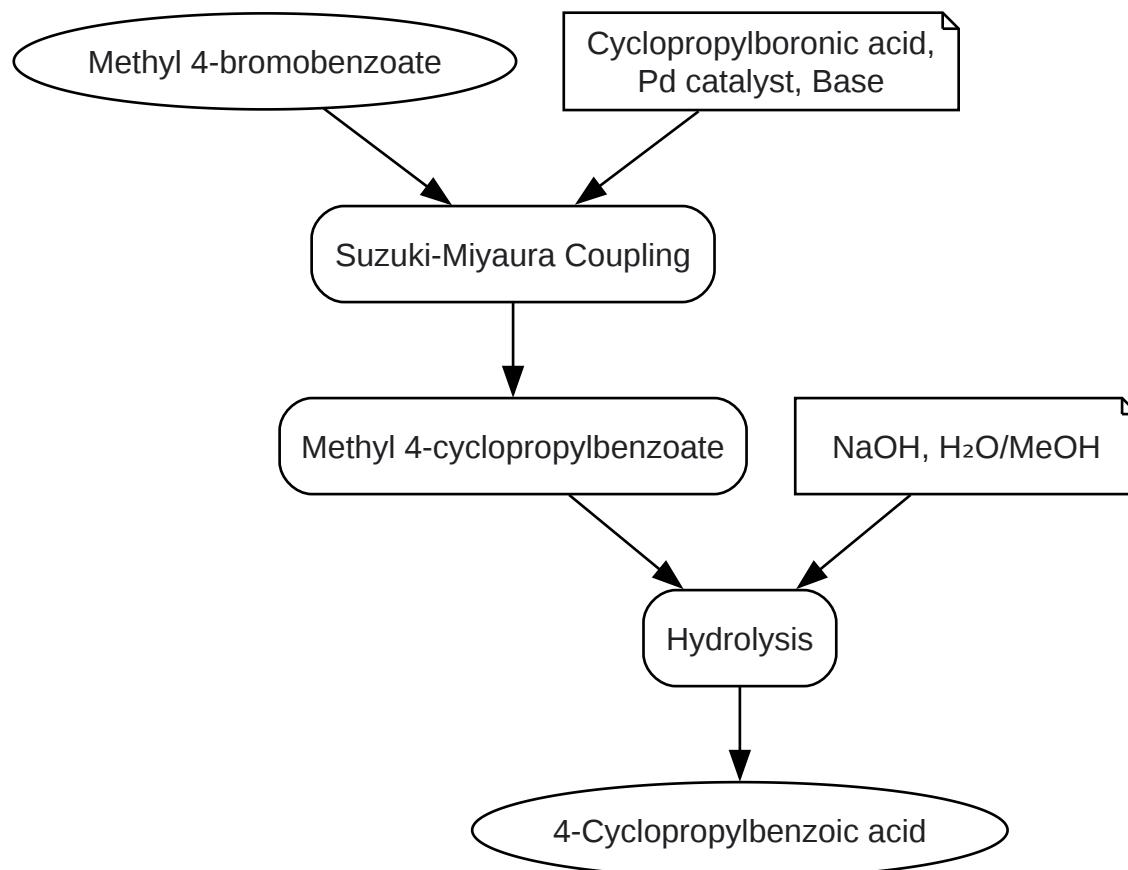
The Benzoic Acid Moiety: A Versatile Chemical Hub

The benzoic acid substructure provides a crucial anchor point for further chemical modifications.

- Acidity and Reactivity: The carboxylic acid group is acidic, with a pKa similar to that of benzoic acid itself.[5][6] This allows for the formation of salts, which can improve a compound's solubility and bioavailability.
- Derivatization Potential: The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. This chemical versatility is a key reason for its utility as a building block in multi-step syntheses.[2]
- Hydrogen Bonding: The carboxylic acid group is an excellent hydrogen bond donor and acceptor, which can be critical for binding to biological targets.

Synthesis of 4-Cyclopropylbenzoic Acid

Several synthetic routes to **4-cyclopropylbenzoic acid** have been developed. A common and efficient method involves a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative and a halogenated benzoic acid derivative.



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Caption: Synthetic workflow for **4-Cyclopropylbenzoic acid**.

Experimental Protocol: Suzuki-Miyaura Coupling Approach

This protocol is a representative example of the synthesis of **4-cyclopropylbenzoic acid**.

Step 1: Suzuki-Miyaura Coupling

- To a solution of methyl 4-bromobenzoate (1.0 eq) in a suitable solvent such as a mixture of toluene and water, add cyclopropylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
- Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Upon completion, cool the reaction mixture to room temperature and dilute with water.
- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford methyl 4-cyclopropylbenzoate.

Step 2: Hydrolysis

- Dissolve the methyl 4-cyclopropylbenzoate (1.0 eq) in a mixture of methanol and water.
- Add an excess of a base such as NaOH (3.0 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (as monitored by TLC or LC-MS).
- Remove the methanol under reduced pressure and dilute the aqueous residue with water.
- Acidify the aqueous solution with a dilute acid such as 1M HCl until a precipitate forms.
- Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield **4-cyclopropylbenzoic acid**.

Applications in Drug Discovery and Development

The unique combination of properties imparted by the cyclopropyl and benzoic acid moieties has made **4-cyclopropylbenzoic acid** a valuable building block in the design of new therapeutic agents.^[2] It is particularly prevalent in the development of enzyme inhibitors and receptor antagonists.

Bruton's Tyrosine Kinase (BTK) Inhibitors

A significant application of **4-cyclopropylbenzoic acid** derivatives is in the development of Bruton's Tyrosine Kinase (BTK) inhibitors.^{[7][8]} BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has proven to be an effective therapeutic strategy for various B-cell malignancies and autoimmune diseases.^{[8][9]}

Many BTK inhibitors feature a central scaffold that is functionalized with various substituents to optimize potency, selectivity, and pharmacokinetic properties. The 4-cyclopropylbenzoyl group is often incorporated to occupy a specific binding pocket in the enzyme, with the cyclopropyl group contributing to favorable interactions and metabolic stability.

Caption: Incorporation of the 4-cyclopropylbenzoyl moiety in a BTK inhibitor.

Conclusion

4-Cyclopropylbenzoic acid is a versatile and valuable building block in modern organic and medicinal chemistry. Its unique structural features, arising from the combination of a cyclopropyl ring and a benzoic acid moiety, provide a powerful tool for the design and synthesis of novel molecules with desirable physicochemical and pharmacological properties. The continued exploration of this and related scaffolds is likely to lead to the discovery of new and improved therapeutic agents for a wide range of diseases.

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